
2-Chloro-3-fluoro-6-methylaniline
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Overview
Description
2-Chloro-3-fluoro-6-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₆ClFN. It features a benzene ring substituted with chlorine (position 2), fluorine (position 3), and a methyl group (position 6), with an amine group at position 1. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its electron-withdrawing halogens (Cl, F) and the electron-donating methyl group, which influence its reactivity, solubility, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-6-methylaniline typically involves the nitration of 2-chloro-3-fluorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
2-Chloro-3-fluoro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-6-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and type of substituents significantly alter electronic properties:
- 2-Chloro-6-methylaniline (CAS 87-63-8) : Lacks the fluorine atom at position 3. The absence of fluorine reduces electron-withdrawing effects, increasing the amine group's basicity compared to the main compound. Molecular weight is 141.60 g/mol .
- The molecular formula C₆H₅ClFN results in a lower molecular weight (145.56 g/mol) and reduced lipophilicity due to the missing methyl group .
- 4-Chloro-2-fluoro-3-methylaniline (CAS 1000590-85-1): A positional isomer with Cl at position 4 and F at position 2.
Physicochemical Properties
Research Implications
The unique substitution pattern of this compound makes it a versatile intermediate for:
Biological Activity
2-Chloro-3-fluoro-6-methylaniline is an organic compound with significant chemical properties that have garnered attention in various research fields, particularly in medicinal chemistry and agrochemical applications. This article aims to summarize the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic uses.
- Chemical Formula : C7H7ClF
- Molecular Weight : 150.58 g/mol
- CAS Number : 886501-03-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with biological systems and its potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including antimicrobial and anticancer activities.
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
Recent studies have explored the potential of this compound in cancer therapy. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines, including lung and breast cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.
Case Study: Inhibition of Breast Cancer Cells
In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in animal models. Acute toxicity studies reveal that the compound has a moderate toxicity level, with an LD50 value in rats estimated at 300 mg/kg. Chronic exposure studies are necessary to fully understand the long-term effects and potential carcinogenicity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes.
- Interference with Signal Transduction Pathways : It could disrupt signaling pathways critical for cell growth and survival.
Properties
IUPAC Name |
2-chloro-3-fluoro-6-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXRMLUPYHFXEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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